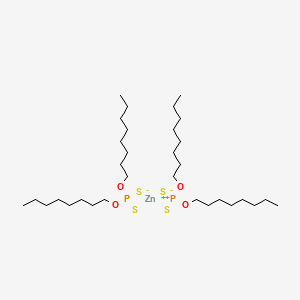
Zinc, bis(O,O-dioctyl phosphorodithioato-kappaS,kappaS')-, (T-4)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc bis(O,O-dioctyl) bis(dithiophosphate) is an organozinc compound widely used as an anti-wear additive in lubricants, including motor oils, hydraulic oils, and greases. This compound is part of a family of zinc dialkyldithiophosphates, which were developed in the 1940s. These compounds are known for their ability to form protective films on metal surfaces, thereby reducing wear and tear on engine components .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of zinc bis(O,O-dioctyl) bis(dithiophosphate) involves a two-step process. Initially, phosphorus pentasulfide reacts with suitable alcohols to produce dithiophosphoric acid. The reaction can be represented as follows: [ \text{P}_2\text{S}_5 + 4 \text{ROH} \rightarrow 2 (\text{RO})_2\text{PS}_2\text{H} + \text{H}_2\text{S} ] In the second step, the dithiophosphoric acid is neutralized by adding zinc oxide: [ 2 (\text{RO})_2\text{PS}_2\text{H} + \text{ZnO} \rightarrow \text{Zn}[(\text{S}_2\text{P}(\text{OR})_2]_2 + \text{H}_2\text{O} ] The reaction conditions typically involve moderate temperatures and the use of nonpolar solvents to dissolve the reactants .
Industrial Production Methods: Industrial production of zinc bis(O,O-dioctyl) bis(dithiophosphate) follows the same synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent product quality .
化学反応の分析
Types of Reactions: Zinc bis(O,O-dioctyl) bis(dithiophosphate) primarily undergoes substitution reactions. It can react with various metal surfaces to form protective films, which are crucial for its anti-wear properties .
Common Reagents and Conditions: The compound reacts with metal surfaces under conditions of high pressure and temperature, which are typical in engine environments. The presence of shear stress also promotes the formation of protective films .
Major Products Formed: The major products formed from these reactions are protective tribofilms on metal surfaces. These films consist of zinc and phosphorus compounds that adhere strongly to the metal, reducing friction and wear .
科学的研究の応用
Chemistry: In chemistry, zinc bis(O,O-dioctyl) bis(dithiophosphate) is studied for its tribological properties and its ability to form protective films. Researchers investigate its interactions with various metal surfaces and its effectiveness in different lubricant formulations .
Biology and Medicine: While its primary applications are in industrial settings, there is ongoing research into the potential biological effects of zinc bis(O,O-dioctyl) bis(dithiophosphate). Studies focus on its toxicity and environmental impact, particularly its effects on aquatic life .
Industry: In the industry, this compound is extensively used in the formulation of lubricants for automotive and heavy machinery applications. Its ability to reduce wear and extend the life of engine components makes it a valuable additive in motor oils and hydraulic fluids .
作用機序
The mechanism by which zinc bis(O,O-dioctyl) bis(dithiophosphate) exerts its effects involves the formation of protective tribofilms on metal surfaces. These films are formed through a stress-promoted thermal activation reaction, where the compound reacts with the metal surface under high pressure and temperature. The resulting films consist of zinc and phosphorus compounds that adhere strongly to the metal, reducing friction and wear .
類似化合物との比較
Similar Compounds: Similar compounds include other zinc dialkyldithiophosphates, such as zinc bis(O,O-diisooctyl) bis(dithiophosphate) and zinc bis(O,O-bis(2-ethylhexyl)) bis(dithiophosphate) .
Uniqueness: Zinc bis(O,O-dioctyl) bis(dithiophosphate) is unique in its ability to form highly effective protective films under a wide range of conditions. Its long alkyl chains provide excellent solubility in nonpolar solvents, making it suitable for use in various lubricant formulations .
特性
CAS番号 |
7059-16-7 |
|---|---|
分子式 |
C32H68O4P2S4Zn |
分子量 |
772.5 g/mol |
IUPAC名 |
zinc;dioctoxy-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C16H35O2PS2.Zn/c2*1-3-5-7-9-11-13-15-17-19(20,21)18-16-14-12-10-8-6-4-2;/h2*3-16H2,1-2H3,(H,20,21);/q;;+2/p-2 |
InChIキー |
OFCLICZRRNTIOR-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCOP(=S)(OCCCCCCCC)[S-].CCCCCCCCOP(=S)(OCCCCCCCC)[S-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


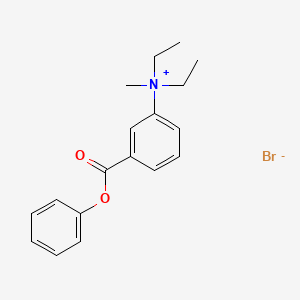
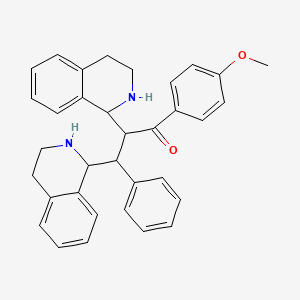
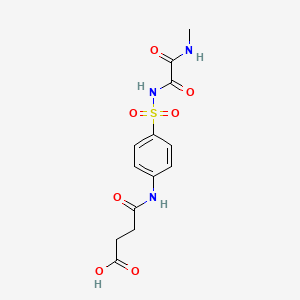
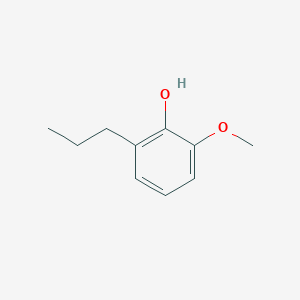
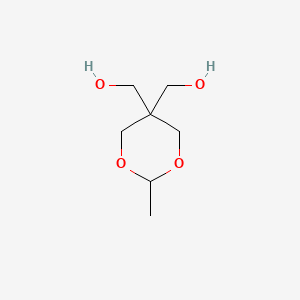
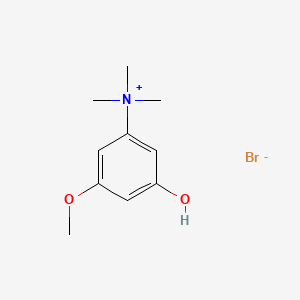
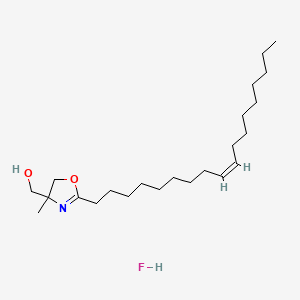
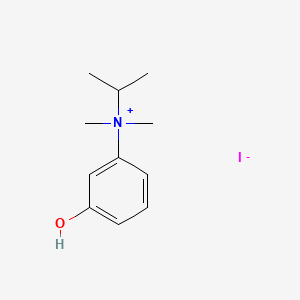
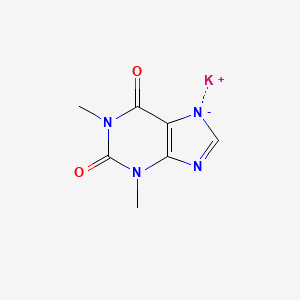
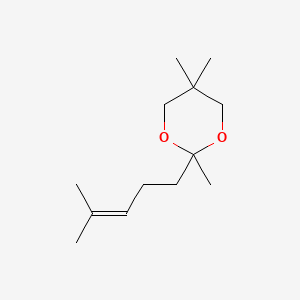
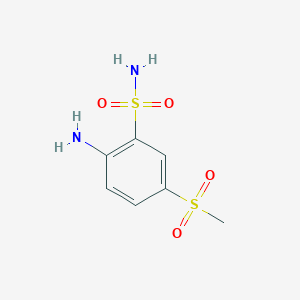
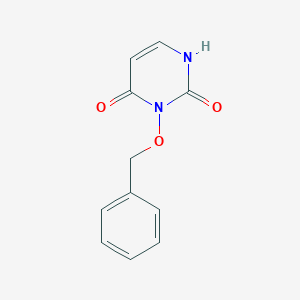
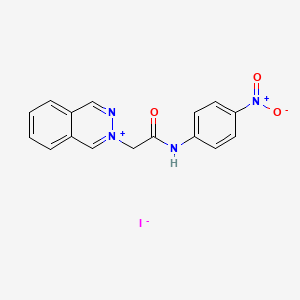
![1-Propanesulfonic acid, 2-hydroxy-3-[3-(trihydroxysilyl)propoxy]-](/img/structure/B13771039.png)
